molecular formula C5H6Cl3N3 B2993573 (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride CAS No. 2174007-93-1

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride

Cat. No.: B2993573
CAS No.: 2174007-93-1
M. Wt: 214.47
InChI Key: PNDKRBNAAIFNHZ-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H6Cl3N3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • (3,5-Dichloropyridazin-4-yl)methanamine hydrochloride
  • (3,6-Dichloropyridine-4-yl)methanamine hydrochloride
  • (3,6-Dichloropyrimidin-4-yl)methanamine hydrochloride

Uniqueness: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and has a broader range of applications in scientific research .

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-4-1-3(2-8)5(7)10-9-4;/h1H,2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKRBNAAIFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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